5-R-リバロキサバン

概要

説明

5-R-Rivaroxaban is a stereoisomer of Rivaroxaban, a direct oral anticoagulant (DOAC) that inhibits Factor Xa. It is used to prevent and treat thromboembolic disorders such as deep vein thrombosis (DVT) and pulmonary embolism (PE). Rivaroxaban is known for its predictable pharmacokinetics and pharmacodynamics, which eliminate the need for routine coagulation monitoring .

科学的研究の応用

5-R-Rivaroxaban has numerous applications in scientific research:

Chemistry: It is studied for its unique chemical properties and potential modifications to enhance its efficacy.

Biology: Research focuses on its interactions with biological molecules and its effects on cellular processes.

Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in preventing thromboembolic events.

Industry: It is used in the pharmaceutical industry for the development of anticoagulant therapies

作用機序

Target of Action

5-R-Rivaroxaban, commonly known as Rivaroxaban, is an anticoagulant and the first orally active direct factor Xa inhibitor . Its primary target is Factor Xa, a coagulation factor that plays a central role in the coagulation cascade . Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa) .

Mode of Action

Rivaroxaban competitively inhibits free and clot-bound factor Xa . By blocking the activity of Factor Xa, Rivaroxaban prevents thrombin generation, thereby exerting its anticoagulant effect . This inhibition of Factor Xa activity by Rivaroxaban is closely correlated with its plasma concentration .

Biochemical Pathways

Rivaroxaban affects the coagulation pathway by inhibiting Factor Xa. Factor Xa occupies a central position in the coagulation cascade, being activated by both the intrinsic and extrinsic coagulation pathways . By inhibiting Factor Xa, Rivaroxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thus preventing the formation of fibrin clots .

Pharmacokinetics

Rivaroxaban exhibits predictable pharmacokinetics. It is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . The oral bioavailability of Rivaroxaban is high (80–100%) for the 10 mg tablet . Elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects . Rivaroxaban has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug .

Result of Action

The primary result of Rivaroxaban’s action is anticoagulation, which is achieved by inhibiting Factor Xa and thus preventing thrombin generation . This leads to a reduction in the formation of fibrin clots, thereby preventing thromboembolic events .

Action Environment

Environmental factors such as diet and concomitant medications can influence the action of Rivaroxaban. Furthermore, the pharmacokinetics of Rivaroxaban is consistent across a broad range of different patient populations studied , suggesting that individual patient characteristics may also influence its action.

生化学分析

Biochemical Properties

5-R-Rivaroxaban competitively inhibits free and clot-bound Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin . By inhibiting Factor Xa, 5-R-Rivaroxaban disrupts the coagulation cascade, reducing thrombin generation and clot formation .

Cellular Effects

5-R-Rivaroxaban has been reported to cause some side effects at the cellular level. These include bleeding, feeling dizzy or faint, and changes in some blood tests . It’s also been reported to cause tiredness and lack of energy, shortness of breath, noticeable heartbeats (heart palpitations), and paler than usual skin .

Molecular Mechanism

5-R-Rivaroxaban works by blocking the activity of the clotting protein Factor Xa . This inhibition interrupts the intrinsic and extrinsic pathways of the blood coagulation cascade, inhibiting both thrombin formation and the development of thrombi .

Temporal Effects in Laboratory Settings

5-R-Rivaroxaban has a predictable pharmacokinetic and pharmacodynamic profile. It has a rapid onset of action within 2–4 hours and a half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects .

Dosage Effects in Animal Models

While specific studies on 5-R-Rivaroxaban in animal models are limited, one study found that oral administration of rivaroxaban to cats was safe and well tolerated over a range of doses .

Metabolic Pathways

5-R-Rivaroxaban is metabolized via cytochrome P450 (CYP) 3A4 and CYP2J2, as well as by CYP-independent mechanisms . It has a dual mode of elimination; two-thirds of the drug undergoes metabolic degradation in the liver, half of which is excreted via the kidneys and half via the hepatobiliary route .

Transport and Distribution

5-R-Rivaroxaban is partially excreted by the kidneys, accounting for one-third of the overall elimination of unchanged active drug . It is also a substrate of P-glycoprotein, which can affect its distribution within the body .

準備方法

The synthesis of 5-R-Rivaroxaban involves several steps. One method includes reacting 4-(4-aminophenyl)-3-morpholone with 5-chloro-N-(2-epoxyethanemethyl)-2-thienylformamide to obtain 5-chlorothienyl-2-{®-2-hydroxy-3-[4-(3-oxo-4-morpholinyl)phenylamino]-propyl}amide. This intermediate is then reacted with N,N’-carbonyldiimidazole and 4-dimethylaminopyridine under stirring and heating conditions to yield 5-R-Rivaroxaban . Industrial production methods often involve optimizing reaction conditions to achieve high yield and purity .

化学反応の分析

5-R-Rivaroxaban undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.

Reduction: Reduction reactions are less common for this compound.

Substitution: It can undergo substitution reactions, particularly involving the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

類似化合物との比較

5-R-Rivaroxaban is compared with other DOACs such as Apixaban and Edoxaban. While all these compounds inhibit Factor Xa, 5-R-Rivaroxaban is unique due to its specific stereochemistry, which may influence its pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Apixaban: Another Factor Xa inhibitor with a different pharmacokinetic profile.

Edoxaban: Known for its once-daily dosing regimen.

Dabigatran: A direct thrombin inhibitor, differing in its target within the coagulation cascade

特性

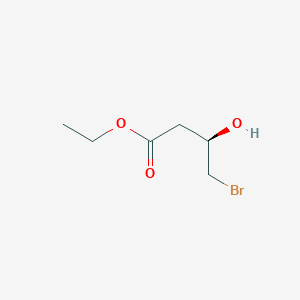

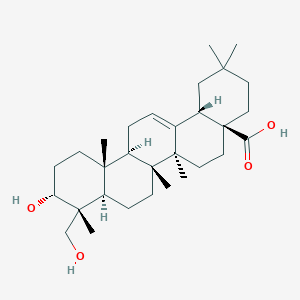

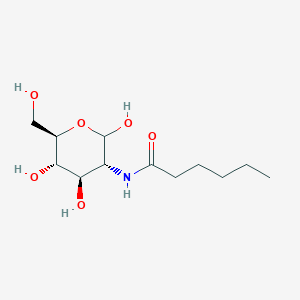

IUPAC Name |

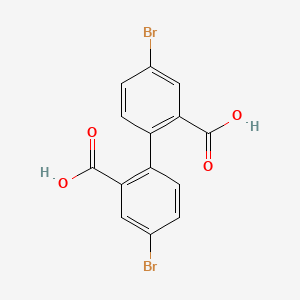

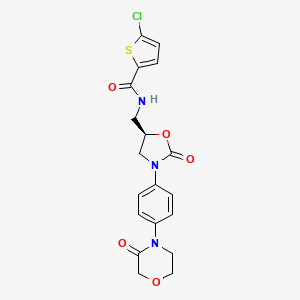

5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYHTZWPPHNLQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468042 | |

| Record name | 5-R-Rivaroxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865479-71-6 | |

| Record name | Rivaroxaban, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865479716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-R-Rivaroxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVAROXABAN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJP4GEG36M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)